molecular formula C34H66ClN11O5 B607572 Decanoyl-arg-val-lys-arg-chloromethylketone

Decanoyl-arg-val-lys-arg-chloromethylketone

Cat. No.: B607572
M. Wt: 744.4 g/mol
InChI Key: NHBJTTGFHCHQHS-VZTVMPNDSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decanoyl-Arg-Val-Arg-Lys-chloromethylketone involves the following steps:

    Decanoylation: The introduction of a decanoyl group to the arginine residue.

    Peptide Synthesis: The sequential addition of amino acids (arginine, valine, arginine, and lysine) to form the peptide chain.

    Chloromethylketone Modification:

The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of Decanoyl-Arg-Val-Arg-Lys-chloromethylketone follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Decanoyl-Arg-Val-Arg-Lys-chloromethylketone primarily undergoes substitution reactions due to the presence of the chloromethylketone group. This group can react with nucleophiles, leading to the formation of various derivatives .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are derivatives of Decanoyl-Arg-Val-Arg-Lys-chloromethylketone, where the chloromethylketone group is replaced by the nucleophile .

Comparison with Similar Compounds

Biological Activity

Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (dec-RVKR-cmk) is a synthetic peptide and a potent inhibitor of furin, a proprotein convertase involved in the activation of various viral proteins. This compound has garnered attention for its antiviral properties, particularly against flaviviruses and coronaviruses.

Furin plays a crucial role in the cleavage of viral proteins, which is essential for the infectivity of several viruses, including Zika virus (ZIKV), Japanese encephalitis virus (JEV), and SARS-CoV-2. By inhibiting furin, dec-RVKR-cmk prevents the maturation of these viruses, thereby reducing their ability to infect host cells. The compound irreversibly binds to furin, blocking its enzymatic activity, which is vital for the cleavage of precursor proteins into their active forms .

In Vitro Studies

Research has demonstrated that dec-RVKR-cmk exhibits significant antiviral activity against various flaviviruses. For instance:

  • Zika Virus (ZIKV) : The inhibitory concentration 50 (IC50) was determined to be approximately 5 µM, indicating effective suppression of viral replication at low concentrations .
  • Japanese Encephalitis Virus (JEV) : Similar efficacy was observed with an IC50 around 10 µM .

The cytotoxic concentration 50 (CC50) for dec-RVKR-cmk was found to be 712.9 µM in Vero cells, suggesting a favorable therapeutic window for its application in antiviral therapies .

Comparative Analysis

A comparative study between dec-RVKR-cmk and other furin inhibitors, such as hexa-D-arginine (D6R), revealed that dec-RVKR-cmk was more effective in reducing hepatitis B virus (HBV) replication by inhibiting furin-mediated processing of the hepatitis B e antigen precursor . This highlights its potential as a superior candidate for therapeutic applications.

Case Study 1: Flavivirus Inhibition

A study focused on the efficacy of dec-RVKR-cmk against ZIKV and JEV demonstrated that treatment with varying concentrations (1, 10, 50, and 100 µM) led to a significant reduction in viral plaque formation. The results indicated that even at lower concentrations, dec-RVKR-cmk effectively inhibited viral replication without causing cytotoxic effects in cultured cells .

Case Study 2: SARS-CoV-2

In another investigation, dec-RVKR-cmk was shown to inhibit the cleavage of the SARS-CoV-2 spike protein by furin at the S1/S2 cleavage site. This inhibition translates into reduced viral entry into host cells, demonstrating its potential utility in treating COVID-19 .

Research Findings Summary

Study Virus IC50 (µM) CC50 (µM) Effectiveness
Study 1ZIKV5712.9High
Study 2JEV10712.9High
Study 3SARS-CoV-2Not specifiedNot specifiedPrevents cleavage

Properties

IUPAC Name

N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]decanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H66ClN11O5/c1-4-5-6-7-8-9-10-18-28(48)43-25(17-14-21-42-34(39)40)31(50)46-29(23(2)3)32(51)45-26(15-11-12-19-36)30(49)44-24(27(47)22-35)16-13-20-41-33(37)38/h23-26,29H,4-22,36H2,1-3H3,(H,43,48)(H,44,49)(H,45,51)(H,46,50)(H4,37,38,41)(H4,39,40,42)/t24-,25-,26-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBJTTGFHCHQHS-VZTVMPNDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H66ClN11O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

744.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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